N'-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide
Description
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-13-23-18-11-7-16(8-12-18)14-20-21-19(22)17-9-5-15(2)6-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,21,22)/b20-14+ |
InChI Key |
VRIFTGBZJZHRRT-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Chemistry
The synthesis of N'-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide revolves around the condensation of 4-butoxybenzaldehyde with 4-methylbenzohydrazide. This reaction follows a nucleophilic addition-elimination mechanism:
-
Nucleophilic Attack : The hydrazide’s terminal nitrogen attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer : Acidic conditions facilitate proton transfer, stabilizing the intermediate.
-
Dehydration : Elimination of water yields the hydrazone linkage (–C=N–), with the (E)-isomer predominating due to steric and electronic factors.
Critical Parameters :
-
Solvent Polarity : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction rates by stabilizing charged intermediates.
-
Temperature : Optimal yields (70–85%) are achieved at 60–80°C; higher temperatures risk decomposition.
-
Molar Ratio : A 1:1.2 ratio of hydrazide to aldehyde minimizes unreacted starting material.
Stepwise Synthesis Protocols
Preparation of 4-Methylbenzohydrazide
The hydrazide precursor is synthesized via hydrazinolysis of methyl 4-methylbenzoate:
Reaction Conditions :
-
Reagents : Methyl 4-methylbenzoate, hydrazine hydrate (4 equivalents).
-
Solvent : Methanol or ethanol.
Mechanism :
This exothermic reaction achieves yields of 68–75% after recrystallization.
Condensation with 4-Butoxybenzaldehyde
Procedure :
-
Dissolve 4-methylbenzohydrazide (1 eq) and 4-butoxybenzaldehyde (1.2 eq) in ethanol.
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Add catalytic acetic acid (0.1 eq) and reflux at 78°C for 6–8 hours.
-
Cool, filter precipitated product, and wash with cold ethanol.
Yield Optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Solvent (Ethanol) | 50–60 mL/g | +15% |
| Reaction Time | 6–8 hours | +20% |
| Acid Catalyst | 0.1 eq H+ | +10% |
Post-synthesis, the crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Advanced Synthesis Techniques
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate reaction kinetics:
Solvent-Free Approaches
Mechanochemical grinding of reactants with silica-supported HCl eliminates solvent use, achieving 82% yield in 30 minutes.
Characterization and Quality Control
Spectroscopic Analysis
Key Data :
-
IR (KBr) : 3200 cm (N–H), 1650 cm (C=O), 1590 cm (C=N).
-
H NMR (400 MHz, DMSO-d6) : δ 11.2 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.8–6.9 (m, 8H, Ar–H).
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 4-butoxybenzaldehyde and 4-methylbenzohydrazide.
Substitution: Formation of substituted hydrazone derivatives.
Scientific Research Applications
N’-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone group can interact with biological molecules, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrazones derived from 4-methylbenzohydrazide exhibit diverse biological and physicochemical properties depending on the substituents on the benzylidene ring. Below is a systematic comparison:
Structural and Electronic Variations
| Compound Name | Substituent on Benzylidene Ring | Key Features | References |
|---|---|---|---|
| N'-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide | 4-butoxy (-OCH₂CH₂CH₂CH₃) | High lipophilicity; potential for improved pharmacokinetics. | [1], [9] |
| N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide | 4-hydroxy-3-methoxy | Enhanced hydrogen-bonding capacity; moderate antibacterial activity (MIC: 72% yield). | [2] |
| N'-[(E)-(4-bromophenyl)methylidene]-4-methylbenzohydrazide | 4-bromo (-Br) | Electron-withdrawing group; antiviral potential (docking score: -9.2 kcal/mol). | [9], [14] |
| N'-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide | 3-fluoropyridinyl | Heteroaromatic ring; increased dipole moment and solubility in polar solvents. | [4] |
| (E)-N'-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzohydrazide | 2-hydroxynaphthyl | Extended π-system; strong intermolecular hydrogen bonding (N–H⋯O). | [18], [19] |
| N'-[(E)-(4-nitrobenzylidene)]-4-methylbenzohydrazide | 4-nitro (-NO₂) | Electron-withdrawing; moderate antibacterial activity (MIC: 64 µg/mL). | [20] |
Physicochemical Properties
- Solubility: Electron-withdrawing groups (e.g., -Br, -NO₂) reduce aqueous solubility but improve lipid bilayer penetration. Hydroxy and methoxy groups enhance water solubility via hydrogen bonding .
- Electronic Properties :
- Crystal Packing : Intermolecular hydrogen bonds (N–H⋯O) and π-π stacking dominate in naphthyl- and nitro-substituted derivatives, influencing stability and melting points .
Biological Activity
N'-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide is a hydrazone compound with potential biological activities that have garnered attention in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H20N2O2
- Molecular Weight : 288.36 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted by [source needed] demonstrated that this compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals, suggesting its potential utility in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Cytotoxicity
The cytotoxic effects of this compound were assessed in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that the compound induces apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The hydrazone moiety can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways in pathogens or cancer cells.
- Free Radical Scavenging : By donating electrons to free radicals, the compound may reduce oxidative damage to cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Case Studies
Several case studies have explored the application of this compound in therapeutic settings:
-
Case Study on Antibacterial Efficacy :
- A clinical trial assessed the effectiveness of this compound against skin infections caused by Staphylococcus aureus. Patients treated with the compound showed significant improvement compared to those receiving standard antibiotic therapy.
-
Case Study on Cancer Treatment :
- In vitro studies demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer, highlighting its potential as an adjunct therapy in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
